tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a carbamate derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutylmethylamine derivative. The process may include steps such as amination, reduction, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block for various chemical transformations .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays .
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its carbamate structure is similar to that of certain drugs, suggesting it could be a candidate for drug development .
Industry
In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl N-{[1-(methylamino)cyclopropyl]methyl}carbamate
Uniqueness
tert-Butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate is unique due to its specific cyclobutyl structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets and unique reactivity in chemical synthesis .
Properties
IUPAC Name |
tert-butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITHVUIBQKJNDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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